N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a cyclopropane sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a series of reactions starting from commercially available precursors. For example, the reaction of a suitable amine with a ketone under reductive amination conditions can yield the piperidine ring.
Cyclopropylpyrimidine Synthesis: The pyrimidine ring with a cyclopropyl substituent can be synthesized through cyclization reactions involving appropriate precursors such as amidines and cyclopropyl ketones.
Coupling Reactions: The piperidine and pyrimidine intermediates are then coupled using suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine or pyrimidine rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Alkylated derivatives at the sulfonamide nitrogen.
Scientific Research Applications
N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where piperidine derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which contain the pyrimidine ring.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which contain the sulfonamide group.
Uniqueness
N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperidine and pyrimidine rings, along with the cyclopropane sulfonamide group, makes it distinct from other compounds with similar individual components.
Properties
IUPAC Name |
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c20-22(21,13-3-4-13)18-12-5-7-19(8-6-12)15-9-14(11-1-2-11)16-10-17-15/h9-13,18H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDWWFKBSXHAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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